Cas no 890100-51-3 (Ethyl 5-thenoyl-2-thiophene carboxylate)
Ethyl 5-thenoyl-2-thiophene carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate
- ETHYL 5-THENOYL-2-THIOPHENE CARBOXYLATE
- ethyl5-thenoyl-2-thiophenecarboxylate
- AKOS016018752
- 890100-51-3
- DTXSID20641792
- MFCD02260476
- Ethyl 5-thenoyl-2-thiophene carboxylate
-
- MDL: MFCD02260476
- Inchi: 1S/C12H10O3S2/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3
- InChI Key: QEDVWYBJFWQUDL-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=CC=C1C(C1=CC=CS1)=O
Computed Properties
- Exact Mass: 266.00700
- Monoisotopic Mass: 266.00713652g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 99.8Ų
Experimental Properties
- PSA: 99.85000
- LogP: 3.21730
Ethyl 5-thenoyl-2-thiophene carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-thenoyl-2-thiophene carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202268-1g |
ethyl 5-thenoyl-2-thiophene carboxylate |
890100-51-3 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202268-2g |
ethyl 5-thenoyl-2-thiophene carboxylate |
890100-51-3 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202268-5g |
ethyl 5-thenoyl-2-thiophene carboxylate |
890100-51-3 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| Matrix Scientific | 103531-1g |
Ethyl 5-thenoyl-2-thiophene carboxylate |
890100-51-3 | 1g |
$517.00 | 2023-09-05 | ||
| Matrix Scientific | 103531-2g |
Ethyl 5-thenoyl-2-thiophene carboxylate |
890100-51-3 | 2g |
$739.00 | 2023-09-05 | ||
| Matrix Scientific | 103531-5g |
Ethyl 5-thenoyl-2-thiophene carboxylate |
890100-51-3 | 5g |
$1412.00 | 2023-09-05 | ||
| TRC | E082865-250mg |
Ethyl 5-thenoyl-2-thiophene carboxylate |
890100-51-3 | 250mg |
$ 440.00 | 2022-06-05 | ||
| TRC | E082865-500mg |
Ethyl 5-thenoyl-2-thiophene carboxylate |
890100-51-3 | 500mg |
$ 735.00 | 2022-06-05 | ||
| Ambeed | A403498-1g |
Ethyl 5-thenoyl-2-thiophene carboxylate |
890100-51-3 | 95+% | 1g |
$517.0 | 2025-04-15 | |
| abcr | AB362395-1 g |
Ethyl 5-thenoyl-2-thiophene carboxylate, 97%; . |
890100-51-3 | 97% | 1g |
€954.60 | 2023-06-20 |
Ethyl 5-thenoyl-2-thiophene carboxylate Suppliers
Ethyl 5-thenoyl-2-thiophene carboxylate Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Ethyl 5-thenoyl-2-thiophene carboxylate
Ethyl 5-thenoyl-2-thiophene carboxylate (CAS No. 890100-51-3): A Comprehensive Overview
Ethyl 5-thenoyl-2-thiophene carboxylate, identified by its CAS number 890100-51-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structure of Ethyl 5-thenoyl-2-thiophene carboxylate consists of a thiophene ring substituted with a thenoyl group at the 5-position and a carboxylate ester at the 2-position, making it a versatile intermediate for synthetic chemistry.
The< strong>Ethyl 5-thenoyl-2-thiophene carboxylate molecule exhibits unique chemical properties that make it valuable in various chemical transformations. The presence of the ester group allows for further functionalization through hydrolysis or transesterification, while the thiophene ring provides a scaffold for constructing more complex molecules. These features have led to its exploration in the synthesis of pharmaceuticals, agrochemicals, and materials science.
In recent years, there has been growing interest in thiophene derivatives due to their potential as bioactive compounds. Research has shown that these compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>Ethyl 5-thenoyl-2-thiophene carboxylate, with its specific structural motifs, has been investigated for its pharmacological effects. Studies have demonstrated its ability to interact with biological targets, making it a promising candidate for further development.
One of the most compelling aspects of Ethyl 5-thenoyl-2-thiophene carboxylate is its role as a building block in medicinal chemistry. The compound's structural flexibility allows chemists to modify its core structure while retaining its desirable properties. This has led to the synthesis of numerous derivatives that have shown enhanced biological activity. For instance, modifications at the thenoyl group or the thiophene ring have resulted in compounds with improved efficacy and reduced toxicity.
The< strong>Ethyl 5-thenoyl-2-thiophene carboxylate has also found applications in materials science. Its ability to form stable complexes with metals and other organic molecules makes it useful in the development of catalysts and functional materials. Additionally, the compound's fluorescence properties have been explored in the creation of luminescent materials for sensors and optoelectronic devices.
Recent advancements in synthetic methodologies have further enhanced the utility of Ethyl 5-thenoyl-2-thiophene carboxylate. New techniques for functionalizing thiophene derivatives have enabled more efficient and scalable synthesis routes. These improvements have not only reduced production costs but also opened up new possibilities for drug discovery and material innovation.
The< strong>Ethyl 5-thenoyl-2-thiophene carboxylate is also being studied in the context of green chemistry initiatives. Researchers are exploring ways to minimize waste and reduce energy consumption during its synthesis. By adopting sustainable practices, the production of this compound can be made more environmentally friendly while maintaining high yields and purity.
In conclusion, Ethyl 5-thenoyl-2-thiophene carboxylate (CAS No. 890100-51-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structure and versatile reactivity make it a valuable tool for chemists and researchers working on cutting-edge applications. As our understanding of its properties continues to grow, so too will its importance in advancing scientific knowledge and technological innovation.
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